REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:8][CH2:9][CH2:10][N:11]=2)=[CH:3][CH:2]=1.[Ba]>C(Cl)Cl>[NH:8]1[CH:9]=[CH:10][N:11]=[C:7]1[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1NCCN1
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
[Ba]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
crystallized from ethylacetate-petroleum ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:8][CH2:9][CH2:10][N:11]=2)=[CH:3][CH:2]=1.[Ba]>C(Cl)Cl>[NH:8]1[CH:9]=[CH:10][N:11]=[C:7]1[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1NCCN1
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
[Ba]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
crystallized from ethylacetate-petroleum ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |